(3E)-dec-3-en-1-yl sulfate
Beschreibung
(3E)-Dec-3-en-1-yl sulfate is a sulfated alkene derivative characterized by a 10-carbon chain (decenyl) with a sulfate (-OSO₃⁻) group at the C-1 position and a trans (E)-configured double bond at the C-3 position. It was first isolated from the sea cucumber Apostichopus japonicus alongside structurally related sulfated alkanes and alkenes . The sulfate group enhances its water solubility, which may improve bioavailability compared to non-sulfated analogs .
Eigenschaften
Molekularformel |
C10H19O4S- |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
[(E)-dec-3-enyl] sulfate |
InChI |
InChI=1S/C10H20O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h7-8H,2-6,9-10H2,1H3,(H,11,12,13)/p-1/b8-7+ |
InChI-Schlüssel |
WSBCIWCIAPMFLY-BQYQJAHWSA-M |
Isomerische SMILES |
CCCCCC/C=C/CCOS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCC=CCCOS(=O)(=O)[O-] |
Synonyme |
(3E)-dec-3-en-1-yl sulfate |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison
Impact of Structural Features on Bioactivity
This rigidity may enhance interactions with bacterial membranes or intracellular targets . The trans (E) configuration minimizes steric strain, possibly improving stability and bioavailability relative to cis (Z) isomers .
Chain Length :
- Longer chains (e.g., decyl sulfate) provide greater hydrophobicity, promoting integration into lipid membranes. However, (3E)-dec-3-en-1-yl sulfate balances hydrophobicity with sulfate-induced solubility, optimizing membrane penetration and aqueous dispersal .
- Shorter chains (e.g., octyl sulfate) may exhibit reduced antimicrobial potency due to diminished hydrophobic interactions .
Branching :
Role of the Sulfate Group
The sulfate moiety in (3E)-dec-3-en-1-yl sulfate contributes to:
- Solubility : Sulfates generally form water-soluble salts (e.g., Na⁺, K⁺ derivatives), enhancing bioavailability .
- Stability : Sulfate esters are resistant to enzymatic hydrolysis in some biological environments, prolonging activity .
- Charge Interactions : The anionic sulfate group may facilitate binding to cationic regions of bacterial membranes or proteins .
Q & A
Basic: What are the recommended synthetic pathways for (3E)-dec-3-en-1-yl sulfate, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves sulfation of (3E)-dec-3-en-1-ol using sulfating agents like sulfur trioxide complexes or chlorosulfonic acid in anhydrous conditions. Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is critical to remove unreacted precursors . Validation of purity requires:
- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry (3E configuration) and sulfate ester linkage via H and C NMR chemical shifts (e.g., δ 4.1–4.3 ppm for -OSO protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M–Na]) and isotopic patterns .
- HPLC: Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity >98% .
Basic: Which analytical techniques are most effective for characterizing the structural stability of (3E)-dec-3-en-1-yl sulfate under varying pH conditions?
Methodological Answer:
- pH Stability Assays: Incubate the compound in buffers (pH 2–12) and monitor degradation via:
- Kinetic Analysis: Fit degradation data to first-order models to calculate half-lives at each pH .
Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR vs. MS) for (3E)-dec-3-en-1-yl sulfate?
Methodological Answer:
Contradictions often arise from impurities, solvent artifacts, or instrument calibration errors. To address:
Cross-Validation:
- Repeat analyses using independent techniques (e.g., FT-IR for sulfate ester confirmation; 1250–1300 cm S=O stretches) .
- Compare with reference data from databases like NIST Chemistry WebBook or PubChem .
Sample Recrystallization: Repurify the compound to eliminate interfering impurities .
Calibration Checks: Validate instrument parameters (e.g., MS source temperature, NMR shimming) using certified standards .
Collaborative Analysis: Share raw data with peer labs to identify systematic errors .
Advanced: What crystallographic strategies are optimal for determining the 3D structure of (3E)-dec-3-en-1-yl sulfate?
Methodological Answer:
- Crystal Growth: Use vapor diffusion (e.g., methanol/water mixtures) to obtain single crystals. Avoid hygroscopic solvents to prevent lattice instability .
- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction, especially for light atoms like sulfur .
- Refinement: Use SHELXL for small-molecule refinement, incorporating restraints for sulfate group geometry and E-configuration validation. Anisotropic displacement parameters improve accuracy for non-hydrogen atoms .
- Validation Tools: Check for residual electron density peaks (>0.3 eÅ) using Olex2 or PLATON to identify disordered regions .
Advanced: How should researchers statistically validate experimental reproducibility in biological studies involving (3E)-dec-3-en-1-yl sulfate?
Methodological Answer:
- Experimental Design:
- Use ≥3 biological replicates with randomized sample processing to minimize batch effects .
- Include positive/negative controls (e.g., known agonists/inhibitors) in dose-response assays .
- Statistical Tests:
- ANOVA with Tukey’s post-hoc: Compare means across multiple treatment groups .
- Bland-Altman Plots: Assess inter-lab reproducibility for quantitative assays (e.g., IC values) .
- Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare .
Advanced: What methodologies are recommended for studying the interaction of (3E)-dec-3-en-1-yl sulfate with lipid bilayers or protein targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers or proteins on sensor chips (e.g., L1 chip for liposomes) and measure binding kinetics (kon/koff) in real-time .
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model sulfate ester interactions with membrane phospholipids (e.g., POPC) over 100+ ns trajectories .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Advanced: How can researchers ensure data integrity when (3E)-dec-3-en-1-yl sulfate exhibits batch-to-batch variability in activity?
Methodological Answer:
- Batch Characterization: Perform full analytical profiling (NMR, HPLC, MS) for each synthesis batch .
- Bioactivity Normalization: Express results relative to an internal standard (e.g., EC ratios) to account for potency variations .
- Metadata Documentation: Record synthesis conditions (temperature, catalyst lot) and storage history (−20°C under argon) in electronic lab notebooks .
Table 1: Key Analytical Techniques for (3E)-Dec-3-en-1-yl Sulfate
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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